UK-383,367: A Technical Guide to its Discovery, Synthesis, and Anti-Fibrotic Activity
UK-383,367: A Technical Guide to its Discovery, Synthesis, and Anti-Fibrotic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-383,367 is a potent and selective small molecule inhibitor of procollagen C-proteinase (PCP), also known as bone morphogenetic protein-1 (BMP-1). This enzyme plays a crucial role in the final maturation of fibrillar procollagens, a key step in the deposition of extracellular matrix. By inhibiting PCP, UK-383,367 effectively blocks collagen deposition, demonstrating significant therapeutic potential in the management of fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UK-383,367, with a focus on its anti-fibrotic properties. Detailed experimental protocols and a summary of its quantitative bioactivity are presented to support further research and development in this area.
Discovery and Rationale
UK-383,367 emerged from a research program focused on identifying non-peptidic inhibitors of procollagen C-proteinase as potential therapeutic agents for dermal scarring and other fibrotic conditions.[1][2] The rationale was centered on the understanding that excessive collagen deposition is a hallmark of fibrosis, and that inhibiting the final enzymatic step in collagen maturation would be an effective anti-fibrotic strategy.[3]
The discovery process involved the optimization of a series of 6-cyclohexyl-N-hydroxy-3-(1,2,4-oxadiazol-5-yl)hexanamides.[1] Structure-activity relationship (SAR) studies focused on enhancing potency against PCP while ensuring high selectivity over matrix metalloproteinases (MMPs) to minimize off-target effects. This led to the identification of UK-383,367 as a lead candidate with a favorable in vitro profile.
Synthesis
The chemical synthesis of UK-383,367, a 6-cyclohexyl-N-hydroxy-3-(1,2,4-oxadiazol-5-yl)hexanamide, involves the construction of the core oxadiazole ring and subsequent elaboration of the side chains. While a detailed, step-by-step protocol for UK-383,367 is not publicly available, the synthesis of analogous 1,2,4-oxadiazole derivatives has been described in the literature. A plausible synthetic route would involve the reaction of a cyclohexyl-substituted amidoxime with a suitable carboxylic acid derivative to form the oxadiazole core, followed by functional group manipulations to introduce the hydroxamic acid moiety.
Mechanism of Action and Signaling Pathway
UK-383,367 exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of procollagen C-proteinase (BMP-1).[4][5] BMP-1 is a zinc metalloproteinase responsible for cleaving the C-terminal propeptides from procollagen I, II, and III. This cleavage is an essential step for the subsequent self-assembly of collagen monomers into mature collagen fibrils. By blocking this process, UK-383,367 prevents the formation of new collagen fibrils and the pathological accumulation of extracellular matrix that characterizes fibrosis.[6][7]
The inhibition of BMP-1 by UK-383,367 has downstream consequences on the pro-fibrotic signaling cascade, particularly in its interplay with the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent inducer of fibrosis, stimulating the expression of procollagen genes. The subsequent processing of this procollagen into mature collagen is dependent on BMP-1. Therefore, by inhibiting BMP-1, UK-383,367 effectively acts as a downstream effector, mitigating the pro-fibrotic consequences of TGF-β signaling.
Quantitative Data
The following tables summarize the key quantitative data for UK-383,367, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Bioactivity of UK-383,367
| Target | IC50 | Selectivity | Reference |
| Procollagen C-Proteinase (BMP-1) | 44 nM | >227-fold vs. MMP-1, -2, -3, -9, -14 | [5] |
| MMP-1 | >10,000 nM | - | [5] |
| MMP-2 | >10,000 nM | - | [5] |
| MMP-3 | >10,000 nM | - | [5] |
| MMP-9 | >10,000 nM | - | [5] |
| MMP-14 | >10,000 nM | - | [5] |
Table 2: Preclinical Pharmacokinetics of UK-383,367
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | IV | 2 | - | - | - | [5] |
| Dog | IV | 0.5 | - | - | - | [5] |
| Dog | Oral | 2 | 110 | 0.5-1.5 | 13 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the anti-fibrotic activity of UK-383,367.
Procollagen C-Proteinase (PCP) Inhibition Assay
Objective: To determine the in vitro potency of UK-383,367 in inhibiting the enzymatic activity of PCP.
Methodology:
-
Enzyme and Substrate: Recombinant human BMP-1 is used as the enzyme source. A synthetic peptide substrate or endogenous procollagen can be utilized.[1]
-
Assay Buffer: A suitable buffer, typically Tris-HCl with CaCl2 and ZnCl2 at physiological pH, is used.
-
Procedure: a. UK-383,367 is serially diluted to a range of concentrations. b. The inhibitor is pre-incubated with the enzyme for a defined period. c. The reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed at 37°C and then stopped. e. The cleavage of the substrate is quantified using a suitable detection method, such as fluorescence or HPLC.[8]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
Objective: To evaluate the in vivo efficacy of UK-383,367 in a model of renal fibrosis.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.[9]
-
Surgical Procedure: a. Mice are anesthetized. b. A flank incision is made to expose the left kidney and ureter. c. The left ureter is ligated at two points with silk sutures.[10][11] d. The incision is closed. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Drug Administration: UK-383,367 or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting from the day of surgery for a specified duration (e.g., 7 or 14 days).[9]
-
Endpoint Analysis: a. At the end of the treatment period, mice are euthanized, and the kidneys are harvested. b. Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to assess the extent of collagen deposition and fibrosis. c. Immunohistochemistry/Immunofluorescence: Staining for fibrotic markers such as collagen I/III, fibronectin, and α-smooth muscle actin (α-SMA) is performed.[9][10] d. Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is used to measure the expression of pro-fibrotic genes. e. Protein Analysis: Western blotting is performed on kidney lysates to quantify the levels of fibrotic proteins.
In Vitro Model of TGF-β1-Induced Fibrosis in Renal Cells
Objective: To assess the direct anti-fibrotic effect of UK-383,367 on renal cells.
Methodology:
-
Cell Lines: Mouse proximal tubular epithelial cells (mPTCs) or normal rat kidney interstitial fibroblast cells (NRK-49F) are commonly used.[9]
-
Experimental Procedure: a. Cells are cultured to sub-confluence. b. Cells are pre-treated with various concentrations of UK-383,367 for a specified time (e.g., 1 hour). c. Recombinant human TGF-β1 is added to the culture medium to induce a fibrotic response.[12] d. Cells are incubated for a further period (e.g., 24-48 hours).
-
Endpoint Analysis: a. Immunofluorescence: Cells are stained for fibrotic markers like α-SMA and fibronectin. b. Western Blotting: Cell lysates are analyzed for the expression of collagen I, fibronectin, and α-SMA.[9] c. Gene Expression Analysis: q-PCR is performed to measure the mRNA levels of pro-fibrotic genes.
Experimental and Developmental Workflow
The preclinical development of an anti-fibrotic agent like UK-383,367 typically follows a structured workflow designed to assess its efficacy, safety, and pharmacokinetic properties before advancing to clinical trials.
Conclusion
UK-383,367 is a well-characterized, potent, and selective inhibitor of procollagen C-proteinase with demonstrated anti-fibrotic activity in both in vitro and in vivo models. Its mechanism of action, targeting the final step of collagen maturation, provides a direct and effective means of reducing pathological collagen deposition. The data presented in this technical guide support the continued investigation of UK-383,367 and analogous compounds as potential therapeutics for a range of fibrotic diseases. Further research should focus on a more detailed elucidation of its synthetic route and a comprehensive evaluation of its long-term safety and efficacy in various preclinical models of fibrosis.
References
- 1. Potent and selective nonpeptidic inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of procollagen C-proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Extracellular BMP1 is the major proteinase for COOH-terminal proteolysis of type I procollagen in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procollagen N-proteinase and procollagen C-proteinase. Two unusual metalloproteinases that are essential for procollagen processing probably have important roles in development and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteinase K Enzymatic Assay [sigmaaldrich.com]
- 9. BMP1 inhibitor UK383,367 attenuates renal fibrosis and inflammation in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global research trends in unilateral ureteral obstruction-induced renal fibrosis: A bibliometric and visualized study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted disruption of TGF-β1/Smad3 signaling protects against renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
